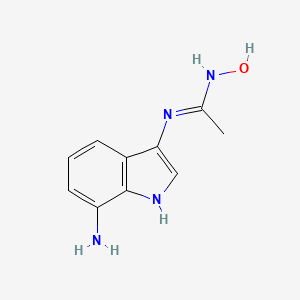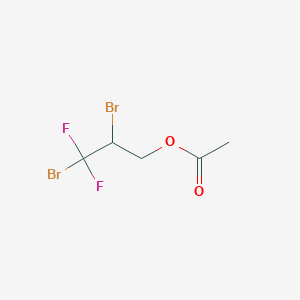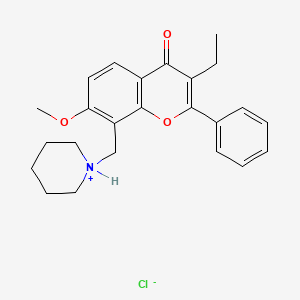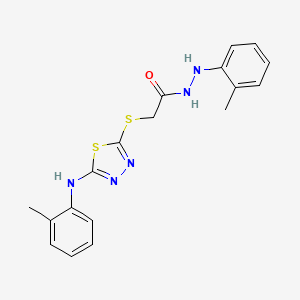![molecular formula C43H34N4Si B13772304 Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane](/img/structure/B13772304.png)
Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane is a complex organic compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular compound is characterized by its unique structure, which includes a trimethylsilyl group attached to a porphyrin core via an ethynyl linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane typically involves the following steps:
Synthesis of 10,15,20-triphenyl-21,23-dihydroporphyrin: This is achieved through the condensation of pyrrole with benzaldehyde under acidic conditions, followed by oxidation.
Attachment of the ethynyl group: The ethynyl group is introduced via a Sonogashira coupling reaction, where the porphyrin is reacted with an ethynyl halide in the presence of a palladium catalyst.
Introduction of the trimethylsilyl group: The final step involves the reaction of the ethynyl-porphyrin intermediate with trimethylsilyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can convert the porphyrin to its reduced forms, such as chlorins or bacteriochlorins.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Oxidized porphyrins with altered electronic properties.
Reduction: Reduced forms of porphyrins, such as chlorins.
Substitution: Porphyrin derivatives with different functional groups replacing the trimethylsilyl group.
科学的研究の応用
Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex porphyrin derivatives.
Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be used to target and destroy cancer cells.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane involves its interaction with molecular targets through its porphyrin core. The porphyrin core can absorb light and transfer energy to other molecules, making it useful in photodynamic therapy. The ethynyl linkage and trimethylsilyl group can also influence the compound’s reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine: A similar porphyrin compound without the ethynyl and trimethylsilyl groups.
5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin: A porphyrin derivative with a carboxyphenyl group instead of the ethynyl and trimethylsilyl groups.
Uniqueness
Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane is unique due to the presence of the ethynyl linkage and trimethylsilyl group, which can significantly alter its chemical and physical properties compared to other porphyrin derivatives
特性
分子式 |
C43H34N4Si |
|---|---|
分子量 |
634.8 g/mol |
IUPAC名 |
trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane |
InChI |
InChI=1S/C43H34N4Si/c1-48(2,3)28-27-32-33-19-21-35(44-33)41(29-13-7-4-8-14-29)37-23-25-39(46-37)43(31-17-11-6-12-18-31)40-26-24-38(47-40)42(30-15-9-5-10-16-30)36-22-20-34(32)45-36/h4-26,44,47H,1-3H3 |
InChIキー |
WNPLHLHIRWSWBX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=C2C=CC(=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC1=N5)C6=CC=CC=C6)C7=CC=CC=C7)C=C3)C8=CC=CC=C8)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





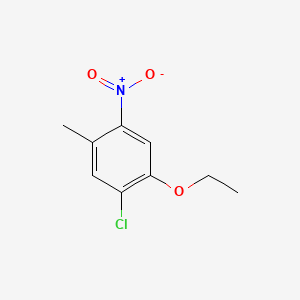
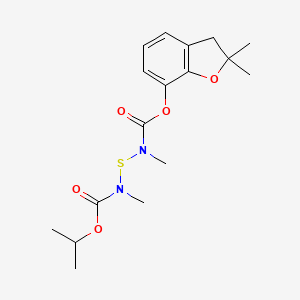
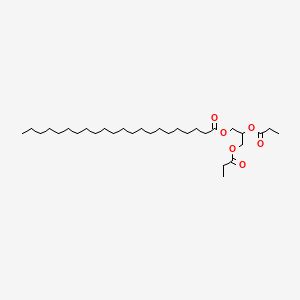
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)
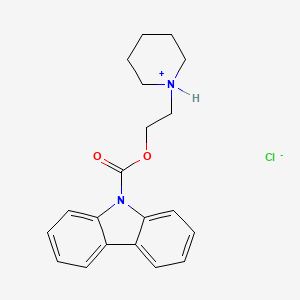
![N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide](/img/structure/B13772267.png)

